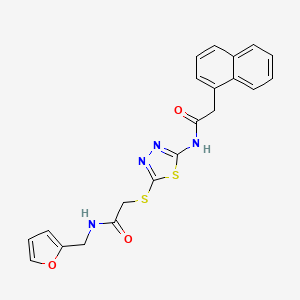
N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound that incorporates both furan and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, a study evaluated several N-(1,3,4-thiadiazol-2-yl)furan derivatives against human cancer cell lines (MCF-7, HCT-116, and PC-3). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the micromolar range. Specifically, compounds with structural similarities to this compound showed promise in targeting the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in tumor angiogenesis .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6 | MCF-7 | 12.5 | VEGFR-2 inhibition |
| 7 | HCT-116 | 15.0 | Apoptosis induction |
| 11a | PC-3 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The thiadiazole scaffold has been recognized for its antimicrobial properties. Research has demonstrated that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. A study focusing on the synthesis of various thiadiazole derivatives reported that some compounds displayed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 18 |
| B | Escherichia coli | 20 |
| C | Pseudomonas aeruginosa | 15 |
Antiviral Activity
Thiadiazole derivatives have also been explored for their antiviral potential. A comprehensive review highlighted their ability to inhibit viral replication through various mechanisms, including interference with viral polymerases. Some compounds were shown to have low cytotoxicity while effectively inhibiting viral enzymes at sub-micromolar concentrations .
Case Studies
- Anticancer Study : In vitro studies using MTT assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. Molecular docking studies suggested strong binding affinity to VEGFR-2 .
- Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against clinical isolates of bacteria. Compound A showed a remarkable zone of inhibition against resistant strains of Staphylococcus aureus, indicating its potential as a novel antibacterial agent .
特性
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c26-18(11-15-7-3-6-14-5-1-2-9-17(14)15)23-20-24-25-21(30-20)29-13-19(27)22-12-16-8-4-10-28-16/h1-10H,11-13H2,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXOBLUKDNRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














